Perylene-3-boronic acid
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Overview
Description
Perylene-3-boronic acid is an organoboron compound that features a perylene core substituted with a boronic acid group at the 3-position
Mechanism of Action
Target of Action
Perylene-3-boronic acid primarily targets carbon-based compounds in its reactions . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in carbon–carbon bond formation . The compound’s action in the SM coupling reaction leads to the formation of new carbon–carbon bonds, thereby affecting the structure and properties of the resulting compounds .
Pharmacokinetics
They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of release of the active boronic acid can affect the partitioning between cross-coupling and oxidative homo-coupling . A slow release rate allows the boronic acid to stay in low concentration, leading to a favorable partitioning . This is highly useful for the coupling of unstable substrates .
Biochemical Analysis
Biochemical Properties
Perylene-3-boronic acid is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Dosage Effects in Animal Models
It is known that boron was misconstrued as a toxic element for animals, which retarded the growth of boron-containing drug discovery in the last century .
Metabolic Pathways
Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perylene-3-boronic acid can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a perylene derivative with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, making it a versatile and widely used method .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Perylene-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted perylene derivatives, depending on the coupling partner.
Scientific Research Applications
Perylene-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Comparison with Similar Compounds
Perylene-3-boronic ester: Similar structure but with an ester group instead of the boronic acid.
Perylene-3-boronic anhydride: An anhydride derivative with different reactivity.
Perylene-3-boronic acid pinacol ester: A pinacol ester derivative with enhanced stability.
Uniqueness: this compound is unique due to its combination of a perylene core and a boronic acid group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with diols and other Lewis bases, as well as in the formation of carbon-carbon bonds through coupling reactions .
Properties
IUPAC Name |
perylen-3-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11,22-23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFSSIZYLDGLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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